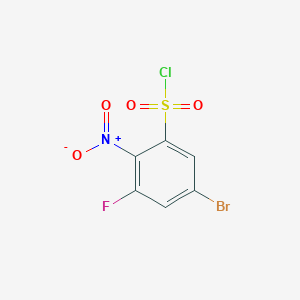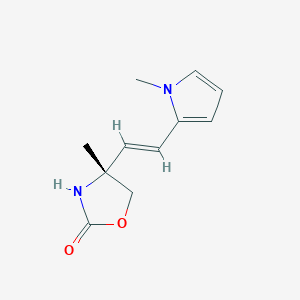
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a pyrrole ring and an oxazolidinone ring, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Vinylation: The pyrrole ring is then vinylated using a suitable vinylating agent under basic conditions.
Oxazolidinone Formation: The final step involves the formation of the oxazolidinone ring through the reaction of an amino alcohol with phosgene or a phosgene equivalent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Antimicrobial Agents: As a member of the oxazolidinone class, it may exhibit antimicrobial properties and could be investigated for use as an antibiotic.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly antibiotics or enzyme inhibitors.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of (R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. If used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and reduced side effects.
Uniqueness
(R,E)-4-Methyl-4-(2-(1-methyl-1H-pyrrol-2-yl)vinyl)oxazolidin-2-one is unique due to its specific structural features, such as the presence of the pyrrole ring and the vinyl group, which may confer unique chemical and biological properties compared to other oxazolidinones.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(4R)-4-methyl-4-[(E)-2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-11(8-15-10(14)12-11)6-5-9-4-3-7-13(9)2/h3-7H,8H2,1-2H3,(H,12,14)/b6-5+/t11-/m1/s1 |
InChI-Schlüssel |
BIZRCKJCJHHXEC-MVIFTORASA-N |
Isomerische SMILES |
C[C@]1(COC(=O)N1)/C=C/C2=CC=CN2C |
Kanonische SMILES |
CC1(COC(=O)N1)C=CC2=CC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
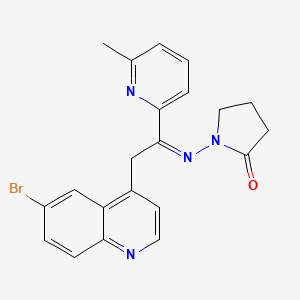

![N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12856098.png)
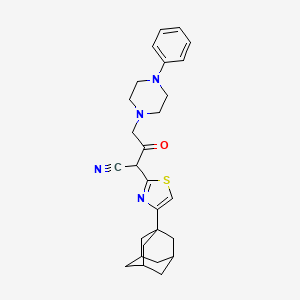
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
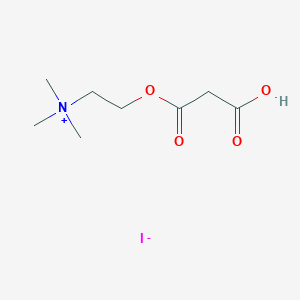
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
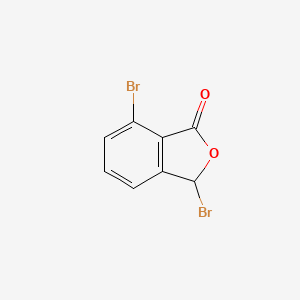
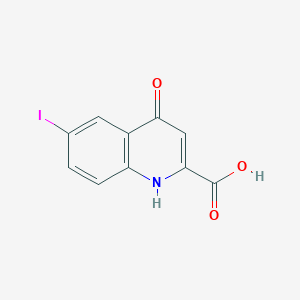
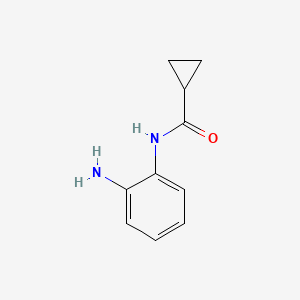

![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
